molecular formula C16H15N5O2 B7498150 5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide

5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B7498150
M. Wt: 309.32 g/mol
InChI Key: AMMXCTSTQBKUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.

Mechanism of Action

5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide targets the mitochondrial TCA cycle, which is a critical pathway for energy production in cancer cells. By inhibiting the TCA cycle, this compound disrupts the energy metabolism of cancer cells, leading to cell death. This compound also induces oxidative stress and alters the redox balance of cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound also reduces the levels of ATP and NADH, which are critical for energy production in cancer cells. In addition, this compound alters the levels of reactive oxygen species (ROS) and induces oxidative stress, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is its potent anticancer activity against a wide range of cancer types. This compound is also well-tolerated and has a favorable safety profile. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. In addition, this compound has limited oral bioavailability, which may require the use of intravenous administration.

Future Directions

For the development of 5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide include the combination with other chemotherapy drugs, the development of novel formulations, and the identification of biomarkers that predict the response to this compound.

Synthesis Methods

5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is synthesized through a multistep process that involves the condensation of 6-imidazol-1-ylpyridin-3-ylmethanol and 5-cyclopropyl-1,2-oxazole-3-carboxylic acid, followed by the addition of a carboxamide group. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide has been extensively studied in preclinical models and has shown potent anticancer activity against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancer. This compound has also been evaluated in clinical trials as a single agent or in combination with other chemotherapy drugs. The results of these studies have shown that this compound is well-tolerated and has promising efficacy in the treatment of cancer.

Properties

IUPAC Name

5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(13-7-14(23-20-13)12-2-3-12)19-9-11-1-4-15(18-8-11)21-6-5-17-10-21/h1,4-8,10,12H,2-3,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMXCTSTQBKUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.